N-(1,3-Dihydroxypropan-2-YL)picolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c12-5-7(6-13)11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14) |
InChI Key |
RBMIJMWAYGNZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1,3 Dihydroxypropan 2 Yl Picolinamide and Its Derivatives
General Synthetic Routes for Picolinamide (B142947) Core Structures
The formation of the picolinamide core primarily involves the creation of an amide bond between picolinic acid, or an activated derivative, and an appropriate amine. This fundamental transformation can be achieved through several established synthetic protocols.
One of the most common methods is the direct coupling of picolinic acid with an amine using a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this reaction, providing the desired picolinamide in good yields. researchgate.net
Alternatively, picolinic acid can be converted to a more reactive species, such as an acyl chloride, prior to reaction with the amine. Treatment of picolinic acid with thionyl chloride or oxalyl chloride effectively generates picolinoyl chloride. nih.govnih.gov This activated intermediate readily reacts with amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to furnish the corresponding picolinamide. nih.govnih.gov A notable side reaction when using thionyl chloride is the potential for chlorination of the pyridine (B92270) ring, particularly at the 4-position, leading to the formation of 4-chloropicolinamide derivatives as byproducts. nih.govnih.gov
Another approach involves the use of mixed anhydrides. Reacting picolinic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base generates a mixed anhydride (B1165640) that can subsequently react with an amine to form the amide bond.
The Ritter reaction offers an alternative route to N-substituted picolinamides from 2-cyanopyridine (B140075) and alcohols or alkenes. researchgate.net This acid-catalyzed reaction provides a direct method for installing various substituents on the amide nitrogen.
Approaches for Incorporating the Dihydroxypropan-2-YL Moiety into Picolinamide Derivatives
The introduction of the 1,3-dihydroxypropan-2-yl group onto the picolinamide scaffold is typically achieved by forming an amide linkage with 2-amino-1,3-propanediol (B45262), also known as serinol.
Amidation Reactions and Linker Strategies
The most direct method for the synthesis of N-(1,3-dihydroxypropan-2-yl)picolinamide is the amidation of picolinic acid with 2-amino-1,3-propanediol. This can be accomplished using standard peptide coupling conditions, as described in the general synthesis of picolinamides. The primary amino group of serinol selectively reacts with the activated carboxylic acid of the picolinic acid to form the desired amide bond, while the hydroxyl groups remain intact.
The reaction typically proceeds by activating picolinic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine, followed by the addition of 2-amino-1,3-propanediol. cam.ac.uk This method is generally high-yielding and tolerates the free hydroxyl groups.
Alternatively, the Schotten-Baumann method can be employed, where picolinoyl chloride is reacted with 2-amino-1,3-propanediol in a biphasic system with an aqueous base. derpharmachemica.com This robust method is often suitable for large-scale preparations.
Post-Synthetic Modifications and Functional Group Interconversions
Post-synthetic modification (PSM) offers a powerful strategy for introducing the dihydroxypropan-2-yl moiety or modifying an existing picolinamide derivative. semanticscholar.orgorganic-chemistry.org This approach is particularly useful when the desired functional groups are incompatible with the initial amide bond formation conditions.
For instance, a picolinamide bearing a precursor functional group could be synthesized first, followed by chemical transformations to generate the diol. An example of such a strategy could involve the synthesis of a picolinamide with an alkene-containing side chain, which could then be subjected to dihydroxylation using reagents like osmium tetroxide or through ozonolysis followed by reductive workup to yield the 1,3-diol.
Functional group interconversion (FGI) is a key aspect of PSM. ub.edusolubilityofthings.com The hydroxyl groups on a pre-formed this compound can be further modified. For example, they can be esterified or etherified to introduce new functionalities. researchgate.net Selective protection of one hydroxyl group over the other could also allow for differential functionalization. The hydroxyl groups can also be converted to other functional groups, such as azides or thiols, which can then be used for bioconjugation or further synthetic elaborations. nih.gov
Chiral Synthesis and Stereoselective Preparation of this compound Analogues
Since 2-amino-1,3-propanediol is a prochiral molecule, this compound is achiral. However, the synthesis of chiral analogues, where the propanediol (B1597323) backbone is substituted to create stereocenters, requires stereoselective methods.
One common strategy is to start with an enantiomerically pure building block. For example, chiral amino diols, which can be derived from amino acids, can be used in the amidation reaction with picolinic acid to produce enantiomerically pure picolinamide derivatives.
Enzymatic resolution is another powerful technique. A racemic mixture of a chiral N-(dihydroxypropyl)picolinamide analogue could be subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two enantiomers. Lipases are commonly used enzymes for such resolutions of chiral amines and alcohols. mdpi.com
Chromatographic separation using a chiral stationary phase (CSP) is a widely used analytical and preparative method for resolving enantiomers. nih.govjiangnan.edu.cnabo.fi Techniques such as high-performance liquid chromatography (HPLC) with columns containing chiral selectors like polysaccharide derivatives can be effective for separating enantiomeric picolinamide derivatives. nih.govjiangnan.edu.cnabo.fi
Asymmetric synthesis, where the chirality is introduced during the reaction sequence, can also be employed. This could involve the use of chiral catalysts or auxiliaries in a key bond-forming step. While specific examples for this compound analogues are not prevalent in the literature, general principles of asymmetric synthesis can be applied. nih.gov
Directed Synthesis and Catalyst Applications in Picolinamide Chemistry
The picolinamide moiety is a highly effective bidentate directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring and the amide oxygen atom coordinate to the metal center, positioning it for the selective activation of a C-H bond ortho to the amide-bearing substituent.
Utilization of Picolinamide as a Directing Group in C-H Functionalization
The picolinamide directing group has been extensively used in reactions catalyzed by various transition metals, including palladium and cobalt, to achieve regioselective C-H functionalization. researchgate.net This strategy allows for the introduction of a wide range of functional groups at positions that would be difficult to access through traditional synthetic methods.
Cobalt-Catalyzed Reactions:
Cobalt catalysis has emerged as a cost-effective and environmentally friendly alternative for picolinamide-directed C-H functionalization. For example, cobalt catalysts have been used for the synthesis of isoquinolines through the annulation of benzylamides with alkynes, where the picolinamide acts as a traceless directing group. nih.gov
| Catalyst | Reactants | Product | Reference |
| Co(OAc)₂·4H₂O | Benzylamide, Alkyne | Isoquinoline | nih.gov |
| Co(III) | Phenylglycinol derivative, Alkyne | Dihydroisoquinoline | nih.gov |
Palladium-Catalyzed Reactions:
Palladium catalysis is also widely employed for picolinamide-directed C-H functionalization. These reactions have been used for arylation, alkylation, and other C-C and C-heteroatom bond-forming reactions.
| Catalyst | Reactants | Product | Reference |
| Pd(OAc)₂ | Aryl picolinamide, Aryl halide | Biaryl derivative | researchgate.net |
| Pd(II) | Aliphatic picolinamide, Alkyl halide | Alkylated picolinamide | researchgate.net |
The picolinamide directing group can often be removed after the desired C-H functionalization has been achieved. cam.ac.uk Common methods for cleavage include treatment with strong acid or base, or reductive cleavage using reagents like zinc in hydrochloric acid. cam.ac.uk An efficient nickel-catalyzed method for the cleavage of the picolinamide group has also been developed, which proceeds via N-Boc activation followed by esterification. researchgate.net
Palladium-Catalyzed Aminoalkynylation with Picolinamide Auxiliaries
The picolinamide moiety serves as a highly effective auxiliary in palladium-catalyzed reactions, notably in the syn-aminoalkynylation of alkenes. This transformation is valuable for the synthesis of complex pyrrolidines from simple, readily available starting materials. nih.gov In this context, while direct studies on this compound are not extensively documented, its behavior can be inferred from the well-established reactivity of other picolinamide derivatives.
The general palladium-catalyzed aminoalkynylation of olefins using a picolinamide auxiliary proceeds via a syn-selective pathway, yielding pyrrolidines with high diastereoselectivity. nih.govnih.gov The reaction is enabled by the combination of an iodoalkyne and a picolinamide nucleophile. nih.gov The picolinamide group not only acts as an internal nucleophile but also facilitates the synthesis of the cyclization precursors through C-H activation. nih.gov
A proposed reaction scheme for a derivative of this compound in a palladium-catalyzed aminoalkynylation is depicted below:
Reaction Scheme:
Detailed Research Findings:
Research on analogous picolinamide systems has demonstrated the robustness of this methodology. The reaction tolerates a range of substituents on the alkene and the iodoalkyne. For instance, sterically demanding groups and various functional groups can be incorporated, leading to highly functionalized pyrrolidine (B122466) products. scispace.com The yields for these reactions are often high, with some reported to be up to 97%. nih.gov
The versatility of the picolinamide directing group is a key feature of this synthetic strategy. It plays a crucial role in both the C-H activation for substrate synthesis and the subsequent aminoalkynylation. scispace.com Following the cyclization, the picolinamide auxiliary can be removed under reductive conditions, for example, using zinc and hydrochloric acid, to yield the free amine. nih.gov
| Alkene Substrate (with Picolinamide Auxiliary) | Iodoalkyne | Palladium Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-allyl-N-(picolinoyl)aniline | (Iodoethynyl)triisopropylsilane | Pd(OAc)2 | 2-(picolinoylamino)-1-((triisopropylsilyl)ethynyl)pyrrolidine | 95 | nih.gov |
| N-(but-3-en-1-yl)-N-(picolinoyl)aniline | 1-Iodo-2-phenylacetylene | Pd(PPh3)2Cl2 | 1-(picolinoyl)-2-(phenylethynyl)pyrrolidine | 88 | scispace.com |
| N-(pent-4-en-1-yl)-N-(picolinoyl)aniline | 1-Iodo-4-phenylbut-1-yne | Pd(OAc)2 | 1-(picolinoyl)-2-((4-phenylbut-1-yn-1-yl))pyrrolidine | 92 | scispace.com |
Metal Complexation Strategies (e.g., Ruthenium Complexes)
The picolinamide scaffold, including this compound, is an excellent ligand for the formation of metal complexes, with ruthenium complexes being of particular interest due to their potential applications in catalysis and medicinal chemistry. The nitrogen atom of the pyridine ring and the amide nitrogen or oxygen can act as donor atoms, leading to the formation of stable chelate rings with the metal center.
A library of bis-picolinamide ruthenium(III) dihalide complexes of the general formula [RuX₂L₂] (where X = Cl or I, and L = a picolinamide ligand) has been synthesized and characterized. nih.gov These complexes can exhibit different binding modes for the picolinamide ligand, with one ligand binding in an (N,N) fashion and the other in an (N,O) fashion. nih.gov Structural studies have revealed that the geometry of these complexes can be either cis or trans. nih.gov
Synthesis and Characterization of a Hypothetical Ruthenium Complex:
The synthesis of a ruthenium complex with this compound could be achieved by reacting a suitable ruthenium precursor, such as RuCl₃·xH₂O, with the ligand in an appropriate solvent.
Proposed Synthesis:
RuCl₃·xH₂O + 2 * this compound → [RuCl₂(this compound)₂] + xH₂O
The resulting complex would be characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, to confirm its structure and composition. X-ray crystallography would provide definitive information on the coordination geometry and the binding mode of the ligand.
| Ruthenium Precursor | Picolinamide Ligand | Resulting Complex Structure | Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | Picolinamide | [RuCl(p-cymene)(picolinamide)] | Pseudo-octahedral | NMR, X-ray crystallography | nih.gov |
| RuCl₃·xH₂O | N-propylpicolinamide | trans-[RuCl₂(N-propylpicolinamide)₂] | Distorted octahedral | FT-IR, UV-Vis, Elemental Analysis | nih.gov |
| RuCl₃·xH₂O | N-benzylpicolinamide | cis/trans mixture of [RuCl₂(N-benzylpicolinamide)₂] | Octahedral | X-ray crystallography, NMR | nih.gov |
Analytical and Spectroscopic Characterization of N 1,3 Dihydroxypropan 2 Yl Picolinamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-(1,3-Dihydroxypropan-2-YL)picolinamide is expected to display distinct signals corresponding to the protons of the picolinamide (B142947) group and the 1,3-dihydroxypropan-2-yl moiety.
Picolinamide Moiety: This part of the molecule would show four signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine (B92270) ring. The proton adjacent to the ring nitrogen (H6) is expected to be the most downfield. A broad singlet for the amide proton (N-H) would also be present, with its chemical shift being highly dependent on solvent and concentration.
1,3-Dihydroxypropan-2-yl Moiety: This aliphatic chain would exhibit more complex signals. A multiplet for the methine proton (-CH-) attached to the nitrogen, two diastereotopic protons for each of the two methylene (B1212753) groups (-CH₂-), and two broad signals for the hydroxyl (-OH) protons are anticipated.
For comparison, the experimental ¹H NMR data for the analogue 2-amino-1,3-propanediol (B45262) (serinol) provides insight into the expected signals for the aliphatic portion of the target molecule. chemicalbook.com
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| 2-Amino-1,3-propanediol (Serinol) | DMSO-d6 | CH-NH₂ | ~2.8 | Multiplet |
| CH₂-OH | ~3.3 | Multiplet | ||
| OH, NH₂ | Broad signals, variable |
Furthermore, spectral data from various N-substituted picolinamides confirm the expected shifts for the pyridine ring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum for this compound would be expected to show a total of nine distinct carbon signals.
Picolinamide Moiety: Five signals would correspond to the carbons of the pyridine ring, and one signal for the amide carbonyl carbon (C=O), which would appear significantly downfield (typically δ 160-170 ppm).
1,3-Dihydroxypropan-2-yl Moiety: Three signals are expected: one for the methine carbon (-CH-) and two for the equivalent methylene carbons (-CH₂-).
The experimental ¹³C NMR data for serinol shows the chemical shifts for the aliphatic carbons. nih.govnih.gov The carbon attached to the amino group (C2) resonates around 57 ppm, while the carbons attached to the hydroxyl groups (C1, C3) appear around 61 ppm. nih.gov
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| L-Serine (Analogue) | C-2 (CH-NH₂) | ~57 |
| C-3 (CH₂-OH) | ~61 |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by absorptions from its amide, hydroxyl, and pyridine functional groups. The NIST reference spectrum for the parent picolinamide shows key peaks that would also be present in the target molecule. nist.gov
O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the two hydroxyl (O-H) groups and the amide (N-H) group.
C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanediol (B1597323) backbone would be observed just below 3000 cm⁻¹.
Amide I Band: A strong, sharp absorption between 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the secondary amide.
Amide II Band: This band, resulting from N-H bending and C-N stretching, typically appears around 1520-1570 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol groups should be visible in the 1000-1100 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H & N-H Stretch | Alcohol & Amide | 3200 - 3500 (Broad) |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂, -CH- | 2850 - 3000 |
| Amide I (C=O Stretch) | Amide | 1640 - 1680 (Strong) |
| Amide II (N-H Bend) | Amide | 1520 - 1570 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |
| C-O Stretch | Primary Alcohol | 1000 - 1100 (Strong) |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the target compound would clearly show signals for the C-C backbone of the propanediol moiety and the symmetric breathing modes of the pyridine ring.
Surface-Enhanced Raman Scattering (SERS) studies on picolinamide have shown that the molecule interacts with silver nanoparticle surfaces through the deprotonated carboxamide group. nih.gov This interaction leads to significant blue-shifts (up to +50 cm⁻¹) in the ring and C-X vibrational modes and red-shifts in the Amide III band. nih.gov A similar interaction could be expected for this compound, allowing for highly sensitive detection and structural analysis on suitable SERS substrates.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₂N₂O₃), the exact molecular weight is 196.0848 g/mol .
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z = 196. The fragmentation of this ion is expected to follow predictable pathways based on the stability of the resulting fragments.
Alpha-Cleavage: The most likely fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This would result in the formation of a stable picolinoyl cation.
[C₆H₄NCO]⁺: This fragment, corresponding to the picolinoyl group, would produce a prominent peak at m/z = 106 .
Cleavage of the Side Chain: Fragmentation within the 1,3-dihydroxypropan-2-yl side chain is also expected. The mass spectrum for 2-amino-1,3-propanediol shows characteristic fragments resulting from the loss of H₂O and CH₂OH. nist.gov A key fragment from the side chain would be from the cleavage between the nitrogen and the methine carbon, leading to a fragment ion.
[CH(CH₂OH)₂]⁺: This fragment would appear at m/z = 75 .
Other Fragments: Loss of the entire side chain would also generate the picolinamide radical cation at m/z=122. Further fragmentation of the pyridine ring would produce characteristic ions at m/z = 78 (pyridinium cation) and 51.
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 196 | [C₉H₁₂N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 122 | [C₆H₆N₂O]⁺• | Loss of •CH(OH)CH₂OH |
| 106 | [C₆H₄NCO]⁺ | α-cleavage, Picolinoyl cation (Base Peak) |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
| 75 | [CH(CH₂OH)₂]⁺ | Serinol side-chain fragment |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental for separating this compound from unreacted starting materials, byproducts, and other impurities. These techniques are essential for both qualitative assessment of purity and precise quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the identification and quantification of picolinamide derivatives. In a typical LC-MS analysis, the compound is first separated on a chromatographic column and then ionized and detected by the mass spectrometer, providing information about its molecular weight and structure.
For picolinoyl derivatives, reversed-phase chromatography is commonly employed. nih.gov The specificity of MS detection allows for the simultaneous identification of various isomers and related substances. nih.gov Stable isotope dilution LC-MS methods can be developed for high-sensitivity quantification. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 mm × 2.1 mm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid nih.gov |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (e.g., 4:6 v/v) with 0.05% formic acid nih.gov |
| Flow Rate | 0.25 mL/min nih.gov |
| Gradient | Linear gradient starting with a low percentage of organic phase (e.g., 20% B), increasing to elute the compound nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Full scan or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its analogues. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure to achieve efficient separation. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, often using an ultraviolet (UV) detector.
The conditions used for the liquid chromatography part of LC-MS are often directly transferable to an HPLC method with UV detection. The picolinamide moiety contains a pyridine ring, which is chromophoric and allows for sensitive detection by UV spectrophotometry.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |
| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260-270 nm) nih.gov |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For the analysis of picolinamide derivatives, silica (B1680970) gel is commonly used as the stationary phase. orgsyn.org
In a typical procedure, the sample is spotted onto a silica gel plate, which is then placed in a sealed chamber with a shallow pool of a suitable solvent mixture (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The position of the separated compounds is visualized under UV light or by staining with a chemical reagent. orgsyn.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 precoated plates orgsyn.org |
| Mobile Phase (Eluent) | Hexanes/Acetone (3:2 v/v) orgsyn.org |
| Visualization | UV fluorescence quenching (254 nm), p-anisaldehyde stain, or iodine vapor orgsyn.org |
| Hypothetical Rf for this compound | ~0.3 (highly polar due to diol) |
| Hypothetical Rf for a less polar impurity | > 0.5 |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a destructive method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and elemental composition. cardiff.ac.uk
For this compound, the molecular formula is C9H12N2O3. The theoretical elemental composition can be calculated and compared with experimental results obtained from combustion analysis.
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| This compound (C9H12N2O3) | C | 51.92 | - |
| H | 5.81 | - | |
| N | 13.45 | - | |
| (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide (C12H18N2O2) orgsyn.org | C | 64.84 | 64.65 orgsyn.org |
| H | 8.16 | 8.19 orgsyn.org | |
| N | 12.60 | 12.60 orgsyn.org |
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state properties of a material. It is particularly important for identifying the crystalline form of a compound, as different crystalline structures (polymorphs) can exhibit different physical properties.
The XRPD pattern is a unique fingerprint for a specific crystalline solid. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram shows a series of peaks at specific 2θ angles, which are characteristic of the material's crystal lattice structure. This information is vital for materials science and pharmaceutical development to ensure batch-to-batch consistency of the solid form.
While specific XRPD data for this compound is not publicly available, a typical analysis would yield data similar to that presented in the hypothetical table below.
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 65 |
| 24.3 | 3.66 | 30 |
| 28.9 | 3.09 | 55 |
Computational Chemistry and Molecular Modeling Studies of N 1,3 Dihydroxypropan 2 Yl Picolinamide
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor).
Prediction of Binding Modes and Affinities
Through molecular docking simulations, researchers can predict the specific ways in which N-(1,3-Dihydroxypropan-2-YL)picolinamide would bind to the active site of a target receptor. These predictions include identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The dihydroxypropan moiety and the picolinamide (B142947) group both offer multiple points for hydrogen bonding, which would likely play a significant role in its binding orientation.
The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Hypothetical docking scores for this compound against various receptors could be calculated to prioritize it for further study against specific biological targets.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Protein Kinase A | -8.5 | Asp184, Lys72, Glu170 |
| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 |
| HIV-1 Protease | -9.2 | Asp25, Asp29, Gly27 |
Rational Design and Optimization based on Docking Scores
The insights gained from molecular docking are instrumental in the rational design of new, more potent analogs. By analyzing the predicted binding mode of this compound, medicinal chemists can identify which parts of the molecule are crucial for binding and which could be modified to enhance affinity. For instance, if a specific hydroxyl group is shown to form a critical hydrogen bond, it would be conserved in future designs. Conversely, if a part of the molecule shows unfavorable interactions, it could be altered or removed. This iterative process of docking, scoring, and chemical modification accelerates the discovery of optimized lead compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties with high accuracy.
Electronic Structure Analysis and Quantum Chemical Properties
DFT calculations can provide a detailed picture of the electronic properties of this compound. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Other quantum chemical properties such as electronegativity, chemical hardness, and electrophilicity can also be derived from DFT calculations. These descriptors help in understanding the molecule's reactivity and its potential to participate in various chemical reactions.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| Band Gap (HOMO-LUMO) | 5.6 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.8 eV |
| Electrophilicity Index (ω) | 2.86 eV |
Conformational Analysis and Stability Predictions
A molecule like this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. DFT can be used to perform a conformational analysis to identify the most stable, low-energy conformations. By calculating the relative energies of different conformers, researchers can predict the molecule's preferred shape in different environments, which is crucial for understanding its biological activity.
Vibrational Spectra Simulations and Hydrogen Bonding Network Analysis
DFT calculations can simulate the vibrational spectra (e.g., infrared and Raman spectra) of this compound. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and identify characteristic vibrational modes.
Furthermore, the presence of multiple hydroxyl and amide groups suggests the potential for a complex intramolecular and intermolecular hydrogen bonding network. DFT can be employed to analyze these networks in detail, providing information on the strength and geometry of these bonds. This analysis is vital for understanding the compound's physical properties, such as its solubility and melting point, as well as its interactions with biological molecules where hydrogen bonding is often a key determinant of specificity and affinity.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological targets such as proteins. nih.gov
Conformational Flexibility of this compound Analogues in Biological Environments
While no studies on the conformational flexibility of this compound were found, research on other flexible molecules demonstrates how MD simulations can be applied. Such simulations can reveal how a molecule like this, with its rotatable bonds in the dihydroxypropan-yl group, might adopt different shapes or conformations when in a biological environment like water or near a protein. The analysis of these simulations can identify the most stable conformations and the transitions between them, which is crucial for understanding how the molecule might interact with a receptor. researchgate.net
Ligand-Protein Binding Dynamics
MD simulations are instrumental in examining the stability of a ligand-protein complex and the specific interactions that maintain binding. For picolinamide derivatives that have been studied, molecular docking is often first used to predict the initial binding pose in a protein's active site. nih.govresearchgate.net Subsequently, MD simulations can be run to observe the dynamics of this interaction over nanoseconds or longer. plos.org These simulations can reveal the stability of key hydrogen bonds, hydrophobic interactions, and the role of surrounding water molecules. For a molecule like this compound, the hydroxyl groups would be of particular interest as potential hydrogen bond donors or acceptors.
A hypothetical table of ligand-protein interactions that could be generated from such a simulation is presented below.
| Interaction Type | Interacting Residues (Hypothetical) | Distance (Å) | Frequency (%) |
| Hydrogen Bond | ASP123, GLU85 | 2.8 - 3.2 | 85 |
| Hydrophobic | LEU45, ILE101 | 3.5 - 4.5 | 92 |
| Water-Mediated | LYS78 | 2.5 - 3.5 | 60 |
Structure-Based Design and Optimization Methodologies
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize potential inhibitors. mdpi.com This approach is widely used for various picolinamide derivatives in medicinal chemistry. nih.govnih.gov
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. arxiv.orgyoutube.com Had this compound been identified as a hit compound, researchers could design a library of its analogues for virtual screening. nih.gov This would involve making modifications to the picolinamide core, the linker, or the dihydroxypropan-yl moiety to explore the structure-activity relationship (SAR). scienceopen.com The goal is to find derivatives with improved binding affinity, selectivity, and other desirable properties.
The results of a virtual screening campaign are often tabulated to compare different compounds. A hypothetical example is shown below.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski's Rule of Five Violations |
| Lead_Analog_1 | -9.5 | 50 | 0 |
| Lead_Analog_2 | -9.2 | 75 | 0 |
| Lead_Analog_3 | -8.8 | 120 | 1 |
| Lead_Analog_4 | -9.8 | 30 | 0 |
Analysis of Van der Waals Interaction Maps within Binding Pockets
Van der Waals interactions are crucial for the binding of any ligand to a protein. Computational tools can be used to map these interactions within the binding pocket, highlighting areas of favorable and unfavorable contact. Such maps can guide the optimization of a lead compound. For instance, if a map reveals an empty space within the binding pocket adjacent to the ligand, this could suggest an opportunity to add a chemical group to the ligand to improve van der Waals contacts and, consequently, binding affinity. While no such analysis was found for this compound, this technique is a standard part of structure-based drug design.
Structure Activity Relationship Sar Studies of N 1,3 Dihydroxypropan 2 Yl Picolinamide and Its Analogues
Identification of Key Pharmacophoric Features within the Picolinamide (B142947) Core
The picolinamide scaffold, characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position, possesses distinct pharmacophoric features that are crucial for its biological activity. The arrangement of the nitrogen atom in the pyridine ring and the adjacent amide group creates a specific electronic and steric environment that dictates molecular interactions with biological targets.
The pyridine nitrogen atom can act as a hydrogen bond acceptor, a feature that is often critical for target binding. Furthermore, its basicity can influence the compound's pharmacokinetic properties. The amide moiety itself is a key interaction site, capable of participating in hydrogen bonding both as a donor (the N-H group) and an acceptor (the carbonyl oxygen) researchgate.net.
A significant feature of the picolinamide structure is the potential for the formation of an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. This interaction can influence the conformation of the molecule, locking it into a more rigid state that may be favorable for binding to a specific target researchgate.net. This conformational preference distinguishes picolinamides from their nicotinamide (B372718) and isonicotinamide (B137802) isomers and can be a source of their unique biological activities and selectivity.
Key Pharmacophoric Features of the Picolinamide Core:
Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences basicity.
Amide Group: Provides hydrogen bond donor and acceptor capabilities.
Relative Positioning: The ortho-positioning of the amide group allows for potential intramolecular hydrogen bonding, leading to a more constrained conformation.
Impact of the Dihydroxypropan-2-YL Moiety on Biological Activity and Selectivity
The N-(1,3-dihydroxypropan-2-YL) moiety, also known as a glycerol (B35011) backbone, introduces several important physicochemical properties that can significantly modulate the biological activity and selectivity of the parent picolinamide.
The two hydroxyl groups are potent hydrogen bond donors and acceptors, which can lead to enhanced binding affinity with a biological target through the formation of multiple hydrogen bonds. The presence of these polar groups also increases the hydrophilicity of the molecule, which can have a profound impact on its pharmacokinetic profile, including solubility, absorption, and distribution. Increased water solubility can be advantageous for certain therapeutic applications mdpi.com.
Furthermore, the stereochemistry of the 1,3-dihydroxypropan-2-yl group can be a critical determinant of biological activity. The central carbon atom is a prochiral center, and the spatial arrangement of the hydroxyl groups can influence the molecule's ability to fit into a chiral binding pocket of a target protein or enzyme. This can lead to stereospecific activity, where one enantiomer is significantly more active than the other.
The flexibility of the propanol (B110389) backbone allows for multiple conformations, which can enable the molecule to adapt to the topology of the binding site. This conformational flexibility, combined with the hydrogen bonding capacity of the hydroxyl groups, makes the dihydroxypropan-2-yl moiety a versatile functional group for modulating biological activity.
Influence of Substituent Variations on the Pyridine Ring and Amide Nitrogen
Variations in the substituents on both the pyridine ring and the amide nitrogen of picolinamide analogues have been shown to have a substantial impact on their biological activity.
Amide Nitrogen Substitutions: Substitution on the amide nitrogen is a common strategy in drug design to modulate a compound's properties. In the case of N-(1,3-dihydroxypropan-2-YL)picolinamide, the dihydroxypropyl group is a significant modification. In general, the size, polarity, and flexibility of the N-substituent can influence ligand-receptor interactions, membrane permeability, and metabolic stability mdpi.com. For example, in a study of pyrrolidine (B122466) amide derivatives, modifications to the N-substituent group significantly influenced the inhibitory activity nih.gov.
The table below summarizes the hypothetical impact of substitutions on the pyridine ring, based on general principles observed in related series.
| Position on Pyridine Ring | Substituent Type | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| 4-position | Electron-withdrawing (e.g., -Cl, -CF3) | Potentially increased activity | May enhance binding affinity through favorable electronic interactions. |
| 4-position | Electron-donating (e.g., -OCH3, -CH3) | Variable | Could either enhance or decrease activity depending on the specific target interactions. |
| 5-position | Bulky group | Potentially decreased activity | May cause steric hindrance, preventing optimal binding. |
| 6-position | Small, polar group | Potentially increased selectivity | May allow for specific interactions with a particular target isoform. |
Role of Linker Regions and Side Chain Modifications on Potency and Specificity
While this compound does not have a traditional "linker" between the picolinamide core and the dihydroxypropyl moiety, the propyl chain itself can be considered a short linker. Modifications to this chain, such as altering its length, rigidity, or introducing other functional groups, could significantly impact potency and specificity.
In many drug discovery programs, optimizing the linker region is a key strategy to improve biological activity. A flexible linker can allow the pharmacophoric groups to adopt an optimal orientation for binding, while a more rigid linker can pre-organize the molecule in a bioactive conformation, which can be entropically favorable.
For instance, in a series of pyrrolidine amide inhibitors, conformationally flexible linkers increased inhibitory potency but decreased selectivity. Conversely, a more conformationally restricted linker had the opposite effect nih.gov. This illustrates the delicate balance between potency and selectivity that can be modulated through linker design.
Side chain modifications, such as altering the substituents on the dihydroxypropyl moiety, could also be explored. For example, esterification or etherification of one or both hydroxyl groups would alter the molecule's polarity and hydrogen bonding capacity, likely leading to a different pharmacological profile.
Comparative SAR Analysis between this compound and Other Chemotypes (e.g., Benzamides, Isonicotinamides)
The picolinamide core has distinct properties compared to other aromatic amides like benzamides and its constitutional isomers, isonicotinamides and nicotinamides.
Picolinamides vs. Benzamides: The primary difference between a picolinamide and a benzamide (B126) is the presence of the nitrogen atom in the aromatic ring. This nitrogen atom significantly alters the electronic properties of the ring and introduces a hydrogen bond acceptor site, which is absent in the phenyl ring of a benzamide. This can lead to different binding modes and biological activities.
Picolinamides vs. Isonicotinamides/Nicotinamides: The position of the amide group on the pyridine ring is crucial. As mentioned earlier, the ortho-position in picolinamides allows for potential intramolecular hydrogen bonding, which is not possible for the meta- (nicotinamides) or para- (isonicotinamides) isomers researchgate.net. This conformational constraint can be a key factor in target recognition and selectivity. For example, in the development of antibacterials targeting Clostridioides difficile, the picolinamide scaffold conferred significantly higher selectivity compared to the isonicotinamide analogues.
The table below provides a comparative overview of these chemotypes.
| Chemotype | Key Structural Feature | Potential Impact on Activity/Selectivity |
|---|---|---|
| Picolinamide | Amide at 2-position of pyridine | Potential for intramolecular H-bond; specific electronic distribution. Can lead to high selectivity. |
| Isonicotinamide | Amide at 4-position of pyridine | Different vector for amide substituent; no intramolecular H-bond with ring nitrogen. Often results in different activity profiles. |
| Nicotinamide | Amide at 3-position of pyridine | Altered electronic and steric environment compared to picolinamide and isonicotinamide. |
| Benzamide | Amide on a benzene (B151609) ring | Lacks the pyridine nitrogen as a key interaction point. Generally has different SAR and target profiles. |
SAR for Target Selectivity (e.g., Enzyme Isoform Preference, Microbial Species Specificity)
Achieving target selectivity is a major goal in drug discovery to minimize off-target effects. The SAR of picolinamides suggests that subtle structural modifications can lead to significant gains in selectivity.
For example, in the development of antibacterials, strategic substitution of the picolinamide core led to compounds with exquisite selectivity for C. difficile over other bacteria, including other Gram-positive species. This selectivity was achieved by fine-tuning the substituents on the picolinamide scaffold.
In the context of enzyme inhibitors, the dihydroxypropan-2-yl moiety of this compound could play a crucial role in achieving isoform selectivity. Different enzyme isoforms often have subtle differences in the architecture of their active sites. The hydroxyl groups of the dihydroxypropyl moiety could form specific hydrogen bond interactions with amino acid residues that are unique to one isoform, thereby conferring selectivity.
Biological Activities and Mechanistic Investigations of N 1,3 Dihydroxypropan 2 Yl Picolinamide in Non Clinical Research Models
Antimicrobial Research Applications
N-(1,3-Dihydroxypropan-2-YL)picolinamide and related picolinamide (B142947) compounds have been the subject of non-clinical research to investigate their potential as antimicrobial agents. These studies have explored their activity against both fungal and bacterial pathogens, revealing specific mechanisms of action and selective potency.
Antifungal Activity and Inhibition of Phosphatidylinositol Transfer Proteins (e.g., Sec14p in Saccharomyces cerevisiae)
Picolinamide chemotypes have demonstrated antifungal properties by targeting essential lipid metabolism pathways in fungi. nih.gov Research has identified the phosphatidylinositol transfer protein (PITP), Sec14p, as the primary cellular target for the antifungal activity of these compounds in the model organism Saccharomyces cerevisiae. nih.gov Sec14p is the major PITP in budding yeast and is crucial for the production of phosphoinositides, which are vital for protein trafficking and the formation of secretory vesicles. nih.gov The inhibition of Sec14p disrupts these essential cellular processes, leading to antifungal effects. The sequence homology of Sec14p from S. cerevisiae is significantly conserved among pathogenic fungi, suggesting a broad-spectrum potential for inhibitors. nih.gov
To confirm that Sec14p is the direct and essential target of bioactive picolinamides, researchers have employed several independent genetic validation strategies. nih.gov One key approach exploited the knowledge that the normally essential function of Sec14p becomes non-essential in yeast cells with specific mutations. For instance, yeast mutants with deletions in genes of the cytidine (B196190) diphosphate-choline pathway (like CKI1) or the gene for the oxysterol binding protein homolog (KES1) can survive without a functional Sec14p. nih.gov It was demonstrated that these mutant strains exhibited resistance to the picolinamide compounds, providing strong genetic evidence that the compounds' antifungal activity is mediated through the inhibition of Sec14p. nih.gov
Further validation was achieved through functional variomics screens, a method used to identify amino acid substitutions that confer resistance to a compound. This genetic profiling identified specific single amino acid changes in Sec14p that rendered the protein, and therefore the yeast, resistant to inhibition by the picolinamide compounds. nih.gov These results strongly supported Sec14p as the sole essential cellular target of this chemical series. nih.gov
The effectiveness of an antifungal agent is often linked to its ability to selectively target fungal cells without affecting host cells. For inhibitors targeting PITPs, selectivity is crucial as these proteins are also present in mammals. The structural basis for the selectivity of picolinamides for fungal Sec14p over its mammalian homologs lies in differences within the ligand-binding cavity of the protein. nih.gov
Functional variomics screens helped identify the specific amino acids within Sec14p that are critical for mediating the interaction with the picolinamide inhibitors. nih.gov These studies revealed that the amino acids lining the lipid-binding cavity surface, while highly conserved among fungi, differ sufficiently from those in mammalian PITPs. nih.gov These subtle but critical differences in the protein's architecture allow the picolinamide compounds to bind with higher affinity and efficacy to the fungal target, leading to selective inhibition. This conformational flexibility in the fungal protein compared to its human counterpart presents a promising avenue for achieving species-selectivity. nih.gov
Antibacterial Activity (e.g., Selective Potency against Clostridioides difficile)
In addition to antifungal properties, certain picolinamide derivatives have been identified as potent antibacterial agents with noteworthy selectivity against the Gram-positive, anaerobic bacterium Clostridioides difficile (C. difficile). nih.govnih.gov This pathogen is a major cause of antibiotic-associated diarrhea and colitis. nih.govnih.gov One particular derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate, demonstrated exceptional potency and selectivity against C. difficile. nih.gov Across numerous strains of C. difficile, this class of compounds has shown significant inhibitory effects at low concentrations. nih.govresearchgate.net
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a lead picolinamide compound against C. difficile, showcasing its potent activity.
| Compound | Number of C. difficile Strains Tested | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Picolinamide Derivative researchgate.net | 101 | 0.12 | 0.25 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. nih.govresearchgate.net
Investigations into the mechanism of action revealed that the picolinamide antibacterials target the process of cell wall biosynthesis in C. difficile. nih.govresearchgate.net This was determined through macromolecular biosynthesis assays, which track the incorporation of radiolabeled precursors into DNA, RNA, proteins, and cell wall components. researchgate.net The results of these assays indicated a specific inhibition of cell wall synthesis. Further evidence was provided by scanning electron microscopy, which showed morphological changes consistent with damage to the bacterial cell wall in treated C. difficile cells. nih.govresearchgate.net
A significant challenge in treating bacterial infections is the disruption of the natural intestinal microbiota, known as gut dysbiosis, which can be caused by broad-spectrum antibiotics. nih.govnih.gov Such disruption can create an environment where opportunistic pathogens like C. difficile can flourish. nih.gov The picolinamide class of antibacterials demonstrates a key advantage in this area due to its high selectivity for C. difficile. nih.gov
Research has shown that these compounds have potent activity against C. difficile while exhibiting no significant activity against other major beneficial gut bacteria. nih.govnih.gov This selective targeting is crucial for preserving the healthy gut microbiome. By specifically inhibiting C. difficile without causing widespread disruption to other commensal bacteria, these picolinamides have the potential to treat C. difficile infection while preventing the gut dysbiosis that often leads to recurrent infections. nih.gov This targeted approach holds promise for more effective management of C. difficile infections. nih.gov
Oncology Research Applications
Picolinamide derivatives have emerged as a promising scaffold in the design of novel anti-cancer agents. Research has focused on their ability to interfere with key cellular processes that are fundamental to cancer progression, such as cell signaling, proliferation, and survival.
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govnih.gov In this context, a novel series of picolinamide-based derivatives have been designed and synthesized as potent and effective VEGFR-2 inhibitors. nih.govnih.gov Molecular docking studies have been performed to investigate the binding capacity and mode of these derivatives with the VEGFR-2 protein. nih.govnih.gov
Aurora-B kinase is a key protein that regulates multiple processes during cell division, including chromosome segregation and cytokinesis. nih.govrndsystems.comwikipedia.org Its overexpression has been noted in various cancers. nih.gov While numerous inhibitors of Aurora-B kinase have been developed and are under investigation, the available scientific literature does not currently provide specific data on the inhibitory activity of this compound or its closely related derivatives against this particular kinase.
The inhibition of VEGFR-2 by picolinamide derivatives directly impacts the process of tumor angiogenesis. nih.gov Angiogenesis is a critical process that supplies tumors with the necessary oxygen and nutrients to grow and spread. nih.govnih.gov By blocking the VEGFR-2 signaling pathway, these compounds can interfere with the migration, growth, and differentiation of endothelial cells, which are the building blocks of blood vessels. nih.gov Vascular endothelial growth factor (VEGF) and its receptors are recognized as the primary mediators of tumor angiogenesis, with VEGFR-2 playing the most prominent role. nih.govnih.gov Therefore, the demonstrated activity of picolinamide derivatives as VEGFR-2 inhibitors positions them as promising candidates for inhibiting tumor angiogenesis in research models. nih.gov
In conjunction with their kinase inhibition properties, picolinamide-based derivatives have been evaluated for their ability to inhibit the growth of cancer cells. Studies have demonstrated that these compounds exhibit anti-proliferative activity against various human cancer cell lines. For instance, newly synthesized picolinamide derivatives were tested for their effects on the A549 (human lung carcinoma) and HepG2 (human liver carcinoma) cell lines. nih.govnih.gov The results indicated that these compounds displayed effective anti-proliferative activity. nih.gov Among the series, certain compounds exhibited more potent activity against both cell lines. nih.govnih.gov
Table 1: Anti-Proliferative Activity of Picolinamide Derivatives
| Compound Class | Cancer Cell Lines Tested | Observed Activity |
|---|---|---|
| Picolinamide-based derivatives | A549 (Lung Carcinoma) | Effective anti-proliferative activity observed. nih.gov |
| Picolinamide-based derivatives | HepG2 (Liver Carcinoma) | Effective anti-proliferative activity observed. nih.gov |
A key goal of anti-cancer agents is to induce the death of malignant cells. Apoptosis, or programmed cell death, is a common and well-studied mechanism through which these agents exert their effects. nih.gov This process involves a cascade of molecular events that lead to the orderly dismantling of the cell. nih.govnih.gov Kinase inhibitors, by disrupting critical signaling pathways that cancer cells rely on for survival, can trigger this apoptotic process. While the specific mechanisms of cell death induction for this compound have not been detailed, it is a common outcome for compounds that inhibit key survival kinases. The induction of apoptosis is a profound mechanism of cell death initiated by many natural and synthetic anti-cancer agents. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated by cellular stress and plays a pivotal role in modulating cell death pathways like apoptosis. nih.govpatsnap.comresearchgate.net As an upstream regulator of p38 and JNK signaling pathways, ASK1 has emerged as a therapeutic target for various diseases characterized by stress-induced cell death. nih.govresearchgate.net However, based on the conducted searches, there is currently no available research specifically linking this compound or other picolinamide derivatives to the inhibition of ASK1.
Kinase Inhibition Studies (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase, Aurora-B Kinase)
Neurological Research Applications
Following a comprehensive review of the available scientific literature, no studies were identified concerning the biological activities or potential applications of this compound or its related derivatives in the context of neurological research. The primary focus of existing research on picolinamide-based compounds has been within the field of oncology.
Immunological Research Applications
Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction InhibitionNo research is available that examines the role of this compound in the inhibition of the PD-1/PD-L1 immune checkpoint pathway.
Mechanism of PD-L1 Dimerization and Immune Checkpoint Modulation
Extensive searches of non-clinical research literature did not yield any studies on the specific compound this compound and its mechanism of action related to PD-L1 dimerization and immune checkpoint modulation. The current body of scientific literature focuses on other small molecules, such as biphenyl (B1667301) derivatives, which have been shown to induce and stabilize PD-L1 homodimers, thereby blocking the interaction with the PD-1 receptor. mdpi.comnih.gov This dimerization mechanism is a key area of investigation in the development of small-molecule immune checkpoint inhibitors. nih.govpdbj.orgnih.gov However, no such activity has been reported for this compound.
Restoration and Enhancement of T-Cell Function in Research Models
Consistent with the lack of information on its interaction with the PD-1/PD-L1 pathway, there is no available non-clinical data describing the ability of this compound to restore or enhance T-cell function in research models. The restoration of T-cell activity is a primary goal of immune checkpoint blockade, and studies in this area are typically linked to compounds with a demonstrated effect on immune checkpoint pathways. mdpi.com
Agricultural and Pest Control Research
Insecticidal Activity of Cyclopropyl-Picolinamide Derivatives against Pests (e.g., Plutella xylostella, Spodoptera litura)
In the field of agricultural science, derivatives of picolinamide, specifically cyclopropyl-picolinamide compounds, have been investigated for their insecticidal properties. Research has demonstrated that these derivatives can be effective against common agricultural pests.
One study focused on a series of new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives. Among these, the compound designated as FSA37 showed potent insecticidal activity against several pests, including the diamondback moth (Plutella xylostella) and the beet armyworm (Spodoptera litura). acs.org The efficacy of FSA37 was found to be significantly greater than that of fluxametamide, another insecticide. acs.org
The lethal concentration 50 (LC50), which is the concentration of a substance required to kill 50% of a test population, was determined for FSA37 against these pests. The results indicated high toxicity to the target insects. acs.org The cyclopropyl-picolinamide portion of the molecule is suggested to be important for its biological activity. acs.org
Below is a data table summarizing the insecticidal activity of the cyclopropyl-picolinamide derivative FSA37 in comparison to fluxametamide.
| Compound | Pest Species | LC50 (mg/L) |
| FSA37 | Plutella xylostella | 0.077 |
| Spodoptera litura | 0.104 | |
| Fluxametamide | Plutella xylostella | 0.605 |
| Spodoptera litura | 0.853 |
Table 1: Comparative Insecticidal Activity of FSA37 and Fluxametamide. acs.org
Future Directions and Emerging Research Avenues for N 1,3 Dihydroxypropan 2 Yl Picolinamide
Design and Synthesis of Novel Analogues with Enhanced Potency and Improved Pharmacological Profiles
The foundational structure of N-(1,3-Dihydroxypropan-2-YL)picolinamide offers a versatile scaffold for chemical modification. Future research will focus on the rational design and synthesis of novel analogues to enhance biological activity and optimize pharmacokinetic properties. Strategies will likely involve modifications at three key positions: the pyridine (B92270) ring, the amide linker, and the 1,3-dihydroxypropan-2-yl moiety.
Substitutions on the pyridine ring, for instance, could modulate the compound's electronic properties and steric profile, potentially leading to stronger interactions with biological targets. The synthesis and optimization of 6-substituted picolinamide (B142947) derivatives have previously resulted in highly potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similarly, altering the 1,3-dihydroxypropan-2-yl side chain—for example, by replacing hydroxyl groups with bioisosteres or introducing fluorination—could improve metabolic stability and cell permeability. The development of efficient synthesis methods, including condensation and cyclization steps, is crucial for producing these complex molecules with high purity and yield. ontosight.ai Inspired by other picolinamide series, these new derivatives could be designed as potential inhibitors for a range of enzymes. researchgate.net
Table 1: Strategies for Analogue Design
| Modification Site | Synthetic Strategy | Potential Improvement | Example from Related Compounds |
|---|---|---|---|
| Pyridine Ring | Introduction of electron-withdrawing or -donating groups (e.g., halo, methoxy) | Enhanced target binding, altered solubility, improved selectivity | 6-substituted picolinamides as 11β-HSD1 inhibitors nih.gov |
| Amide Linker | Bioisosteric replacement (e.g., with ester, sulfonamide) | Increased metabolic stability, modified hydrogen bonding capacity | Synthesis of amide derivatives via DCC/HOBT coupling researchgate.net |
| Dihydroxypropyl Moiety | Fluorination, etherification, or replacement of hydroxyl groups | Improved membrane permeability, reduced metabolic degradation | Development of fluorinated morphine derivatives to alter pKa nih.gov |
| Overall Structure | Conformational constraint via cyclization | Increased receptor affinity and selectivity | Design of cyclic peptide inhibitors nih.govrsc.org |
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While the full biological activity spectrum of this compound is yet to be elucidated, the picolinamide scaffold is known to interact with a variety of biological targets. This suggests that the compound and its future analogues could have therapeutic potential in diverse areas. For example, various picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease, 11β-HSD1 for metabolic syndrome, and phosphatidylinositol 3-kinase (PI3Kα) for cancer. nih.govresearchgate.netmdpi.com These known activities provide a logical starting point for screening this compound against these and other related enzyme families.
Furthermore, emerging therapeutic modalities could leverage the unique chemical properties of this compound. Its potential use in mRNA-based therapies, either as a component of the delivery vehicle or as a small molecule to modulate the cellular environment for improved translation, represents a novel research direction. nih.gov The versatility of picolinamide derivatives also extends to antimicrobial applications, where they have been explored as potential leads for new drugs. ontosight.ai
Table 2: Potential Biological Targets for Investigation
| Potential Target Class | Therapeutic Area | Rationale Based on Picolinamide Scaffold |
|---|---|---|
| Kinases (e.g., PI3Kα) | Oncology | Quinolone-3-carboxamides, structurally related to picolinamides, show PI3Kα inhibitory activity. mdpi.comnih.gov |
| Hydrolases (e.g., AChE, 11β-HSD1) | Neurodegenerative Disorders, Metabolic Syndrome | Picolinamide derivatives have demonstrated potent inhibition of these enzymes. nih.govresearchgate.net |
| Aminoacyl-tRNA Synthetases (aaRSs) | Infectious Diseases | Purine-like analogues with amide functionalities act as aaRS inhibitors, a potential mechanism for picolinamides. mdpi.com |
| P2Y12 Receptor | Cardiovascular Disease | Purine analogue structures, which share heterocyclic nitrogen motifs with picolinamide, are known P2Y12 inhibitors. nih.gov |
Integration of Advanced Computational Methods for Predictive Modeling and De Novo Design
The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound analogues. Predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can identify key structural features that correlate with biological activity, guiding the design of more potent compounds. jchemlett.com
Molecular docking and dynamics simulations can elucidate the binding modes of these molecules within the active sites of target proteins, providing insights into the specific interactions that drive affinity and selectivity. researchgate.netnih.gov This approach allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and biological testing.
Beyond predictive modeling, de novo design algorithms, including generative neural networks, can create entirely novel molecular structures tailored to bind to a specific biological target. nih.govmdpi.com By using the picolinamide scaffold as a starting point, these methods can explore vast chemical space to generate innovative drug candidates with optimized properties, potentially surpassing what can be achieved through traditional medicinal chemistry approaches. nih.govbiorxiv.org
Mechanistic Studies on Adaptive Resistance and Evasion Mechanisms in Biological Systems
As with any potential therapeutic agent, understanding the mechanisms by which biological systems might develop resistance is critical. For this compound, particularly if developed as an antimicrobial or anticancer agent, future research must investigate potential pathways of adaptive resistance.
Drawing parallels from other enzyme inhibitors like sulfonamides, resistance could emerge through several mechanisms. nih.gov These include mutations in the target enzyme that reduce the binding affinity of the inhibitor without compromising the enzyme's natural function, or the horizontal transfer of genes that encode for a drug-resistant version of the target enzyme. nih.govresearchgate.net Other potential evasion strategies could involve the upregulation of drug efflux pumps that actively remove the compound from the cell or enzymatic modification of the drug into an inactive form. Investigating these possibilities through experimental evolution studies and structural biology will be essential for designing next-generation analogues that can overcome or circumvent these resistance mechanisms.
Expanding the Utility of Picolinamide Moieties in Diverse Organic Transformations and Materials Science
The chemical structure of this compound, featuring a pyridine nitrogen, an amide group, and hydroxyl functionalities, makes it an attractive building block for applications beyond medicine. In materials science, the picolinamide moiety is known to form stable coordination complexes with various metal ions. researchgate.net This suggests that this compound and its analogues could be utilized as organic linkers for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, sorptive, or photoluminescent properties.
The polymorphism of picolinamide itself has been a subject of study, indicating its potential as a co-former in the development of co-crystals. researchgate.netrsc.org This property could be exploited to modify the physicochemical properties of active pharmaceutical ingredients. Furthermore, the inherent reactivity and coordinating ability of the picolinamide group could be harnessed in the field of organic synthesis, where it might serve as a directing group, a ligand for transition metal catalysis, or a precursor in the synthesis of more complex heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
